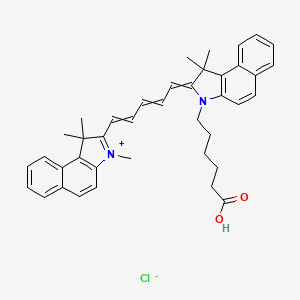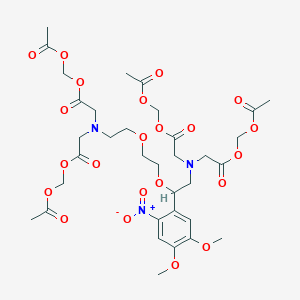
17|A-Hsd10-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17β-Hydroxysteroid dehydrogenase type 10 inhibitor, commonly referred to as 17β-HSD10-IN-1, is a compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound is an orally available inhibitor with blood-brain permeability, making it a promising candidate for neurological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17β-HSD10-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiazole scaffold, which is a key component of the molecule.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain permeability. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using NMR and HPLC to confirm its structure and purity.
Industrial Production Methods
Industrial production of 17β-HSD10-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
17β-HSD10-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are studied for their biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of 17β-HSD10-IN-1, which are studied for their potential therapeutic effects and biological activity.
Wissenschaftliche Forschungsanwendungen
17β-HSD10-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of 17β-HSD10 and its role in steroid metabolism.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate neurosteroid levels.
Wirkmechanismus
The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to 17β-HSD10-IN-1 in terms of their structure and function, including:
Benzothiazole-Based Ureas: These compounds also inhibit 17β-HSD10 and are being studied for their potential in treating Alzheimer’s disease.
Steroidal Hemiesters: These inhibitors of 17β-HSD10 are designed to restore steroid homeostasis and are being explored for their neuroprotective effects.
Uniqueness
What sets 17β-HSD10-IN-1 apart from similar compounds is its high potency, blood-brain permeability, and specific inhibition of 17β-HSD10. These properties make it a particularly promising candidate for the treatment of neurodegenerative diseases, especially Alzheimer’s disease .
Eigenschaften
Molekularformel |
C16H13ClN4O3S |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24) |
InChI-Schlüssel |
JLNKZAOURVXTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)



![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
